molecular formula C15H17N3 B11810932 2-(5-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile

2-(5-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B11810932
M. Wt: 239.32 g/mol
InChI Key: RFJBFRVPINUWTD-UHFFFAOYSA-N
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Description

2-(5-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with a tert-butylphenyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the tert-butylphenyl and acetonitrile groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, while the acetonitrile group can be added through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles such as amines, alcohols

Major Products Formed

Scientific Research Applications

2-(5-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(tert-Butyl)phenyl)acetonitrile
  • tert-Butyl phenyl carbonate
  • 2,4,6-Tri-tert-butylphenyl derivatives

Uniqueness

2-(5-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

2-[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]acetonitrile

InChI

InChI=1S/C15H17N3/c1-15(2,3)12-6-4-11(5-7-12)14-10-13(8-9-16)17-18-14/h4-7,10H,8H2,1-3H3,(H,17,18)

InChI Key

RFJBFRVPINUWTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=C2)CC#N

Origin of Product

United States

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